molecular formula C7H12ClN3 B1473782 N2,N2-Dimethylpyridine-2,5-diamine hydrochloride CAS No. 119151-81-4

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

Cat. No. B1473782
M. Wt: 173.64 g/mol
InChI Key: OJTBXVHQZOTMOO-UHFFFAOYSA-N
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Description

“N2,N2-Dimethylpyridine-2,5-diamine hydrochloride” is a chemical compound with the molecular formula C7H12ClN3 . It has a molecular weight of 173.65 . The IUPAC name for this compound is N2,N~2~-dimethyl-2,5-pyridinediamine hydrochloride .


Molecular Structure Analysis

The InChI code for “N2,N2-Dimethylpyridine-2,5-diamine hydrochloride” is 1S/C7H11N3.ClH/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,8H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N2,N2-Dimethylpyridine-2,5-diamine hydrochloride” has a molecular weight of 173.65 . It has a computed XLogP3-AA value of 0.6 , which is a measure of its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Vapor-Phase Photochemistry

The vapor-phase photochemistry of dimethylpyridines, including N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, was investigated, revealing that irradiation at specific wavelengths leads to the formation of isomerization products and demethylation reactions. This study underlines the potential applications of dimethylpyridines in photochemical transformations and their responsiveness to environmental conditions like irradiation and the presence of nitrogen (Pavlik et al., 1999).

Novel Syntheses for 3,5-Dialkylpyridines

Research on the synthesis of 3,5-Dialkylpyridines from petrochemical compounds indicates various applications of dimethylpyridines in chemical synthesis processes. It demonstrates the transformation of dimethylpyridines into other significant chemical structures, enhancing their utility in diverse scientific and industrial applications (Dieterich et al., 1973).

Hexahydropyrimidines in Pharmaceutical Agents

Dimethylpyridines, such as N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, are involved in the synthesis of hexahydropyrimidines, which are present in several natural products and pharmaceutical agents. These compounds have diverse pharmacological activities and are used in prodrugs, polymer stabilizers, and coordination compounds with transition metals. This underscores the importance of dimethylpyridines in pharmaceuticals and material science (Abu-Obaid et al., 2014).

Living Cationic Polymerization

Dimethylpyridines are used in the living cationic polymerization of vinyl monomers, showcasing their role in polymer science. The presence of dimethylpyridines like N2,N2-Dimethylpyridine-2,5-diamine hydrochloride aids in stabilizing growing cations, influencing polymerization processes and the properties of the resulting polymers (Higashimura et al., 1989).

properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTBXVHQZOTMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743866
Record name N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

CAS RN

26878-31-9, 119151-81-4
Record name 2,5-Pyridinediamine, N2,N2-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26878-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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